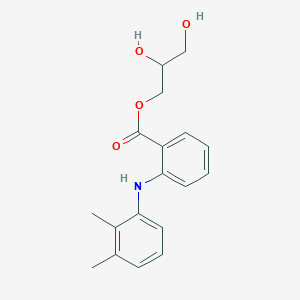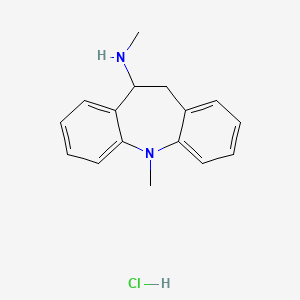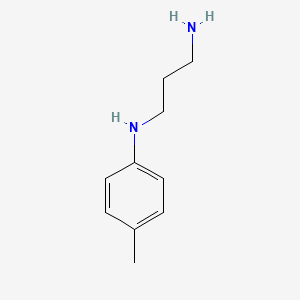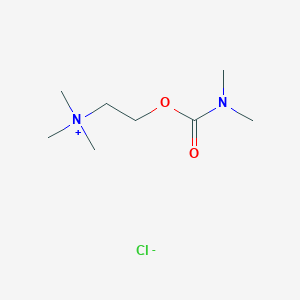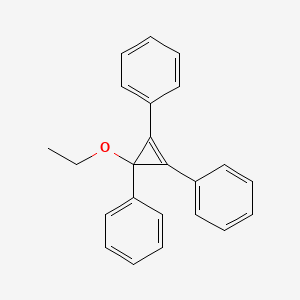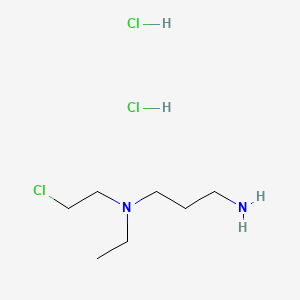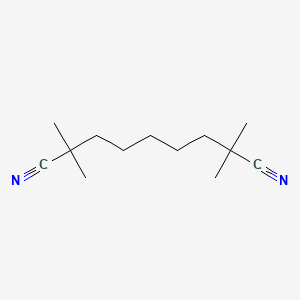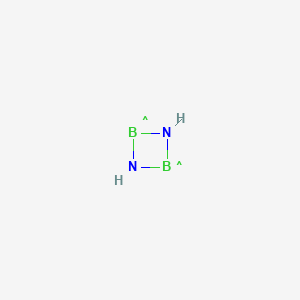
Diethyl N-(4-methylphenyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(4-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphoramidate group bonded to a diethyl ester and a 4-methylphenyl group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
The synthesis of Diethyl N-(4-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 4-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Diethyl N-(4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphoramidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphoramidate derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethyl N-(4-methylphenyl)phosphoramidate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate derivatives.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphoramidate pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Diethyl N-(4-methylphenyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The molecular targets often include enzymes involved in phosphorylation processes, making it a valuable tool in studying these pathways .
Comparaison Avec Des Composés Similaires
Diethyl N-(4-methylphenyl)phosphoramidate can be compared with other similar compounds, such as:
Diethyl phosphoramidate: Lacks the 4-methylphenyl group, making it less specific in certain reactions.
N-(4-methylphenyl)phosphoramidate: Lacks the diethyl ester group, affecting its solubility and reactivity.
Phosphoramidate derivatives: Various derivatives with different substituents can exhibit different chemical and biological properties
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions in both chemical and biological systems.
Propriétés
Numéro CAS |
20809-97-6 |
|---|---|
Formule moléculaire |
C11H18NO3P |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
FIIBYAQZDZHGJM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC1=CC=C(C=C1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
